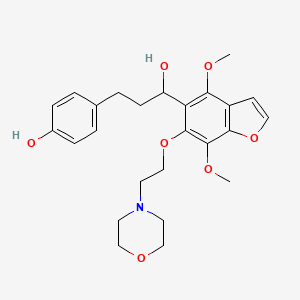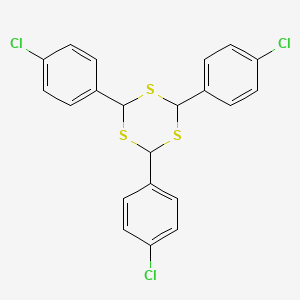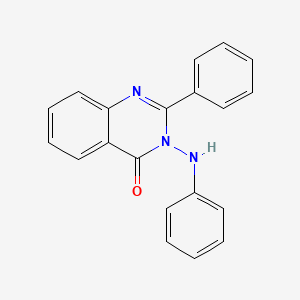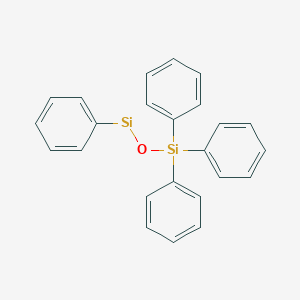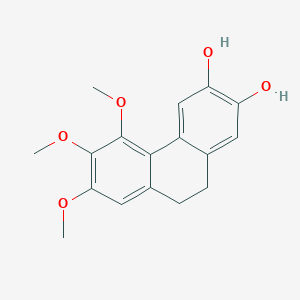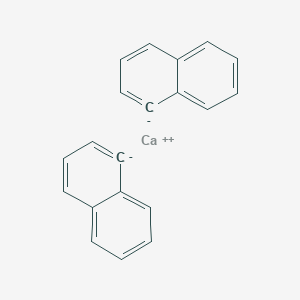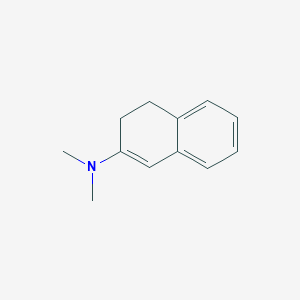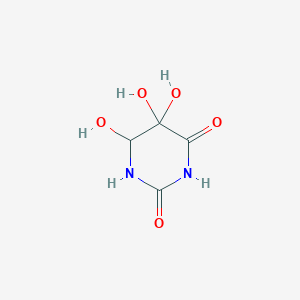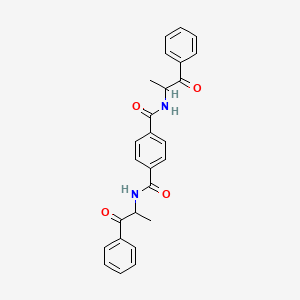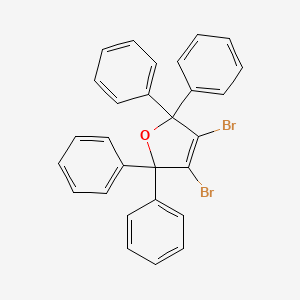
Methanearsonic acid, dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanearsonic acid, dipotassium salt is an organoarsenic compound with the chemical formula CH₅AsO₃K₂. It is a colorless, water-soluble solid that has been widely used in various applications, particularly as a herbicide and fungicide in agriculture . This compound is known for its ability to control weedy grasses and other unwanted vegetation, making it a valuable tool in crop management .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methanearsonic acid, dipotassium salt can be synthesized through the reaction of methanearsonic acid with potassium hydroxide. The general reaction involves the neutralization of methanearsonic acid with potassium hydroxide to form the dipotassium salt: [ \text{CH}_3\text{AsO}_3\text{H}_2 + 2\text{KOH} \rightarrow \text{CH}_3\text{AsO}_3\text{K}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale neutralization reactions. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methanearsonic acid, dipotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: It can undergo substitution reactions where the arsenic atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Arsenic acid and its salts.
Reduction: Arsenous acid and its salts.
Substitution: Various organoarsenic compounds depending on the substituent used
Applications De Recherche Scientifique
Methanearsonic acid, dipotassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Studied for its effects on various biological systems, particularly its toxicity and metabolic pathways.
Medicine: Investigated for its potential use in treating certain diseases, although its toxicity limits its therapeutic applications.
Industry: Widely used as a herbicide and fungicide in agriculture to control unwanted vegetation and protect crops
Mécanisme D'action
Methanearsonic acid, dipotassium salt exerts its effects primarily through its interaction with sulfhydryl groups in enzymes. It inhibits enzymes that are sensitive to sulfhydryl group reagents, leading to the disruption of metabolic processes. For example, it inhibits NADP±malic enzyme, which is crucial for the release of CO₂ from malate in plants. This inhibition deprives the plant of its source of carbon for sucrose production, ultimately leading to plant death .
Comparaison Avec Des Composés Similaires
Methylarsonic acid: Similar in structure but differs in its specific applications and toxicity profile.
Dimethylarsinic acid: Another organoarsenic compound with different chemical properties and uses.
Uniqueness: Methanearsonic acid, dipotassium salt is unique due to its specific mode of action and its effectiveness as a herbicide. Its ability to inhibit key enzymes in plants makes it particularly valuable in agricultural applications .
Propriétés
Numéro CAS |
39159-83-6 |
|---|---|
Formule moléculaire |
CH3AsK2O3 |
Poids moléculaire |
216.151 g/mol |
Nom IUPAC |
dipotassium;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO3.2K/c1-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2 |
Clé InChI |
ZUKPFPUNSRFIAV-UHFFFAOYSA-L |
SMILES canonique |
C[As](=O)([O-])[O-].[K+].[K+] |
Numéros CAS associés |
124-58-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


